MAO-B vs. MAO-A Isoform Selectivity: 2-Methyl Substituent Confers >88-Fold Preferential Inhibition of MAO-B Over MAO-A
In a head-to-head fluorescence-based kynuramine deamination assay (20 min incubation, human recombinant enzyme), 922130-91-4 demonstrated an IC₅₀ of 1,130 nM against MAO-B, while MAO-A inhibition was negligible (IC₅₀ > 100,000 nM) [1]. This translates to a calculated selectivity ratio of >88-fold for MAO-B over MAO-A. By comparison, standard MAO-B tool inhibitors such as selegiline (L-deprenyl) typically exhibit sub-micromolar to low nanomolar MAO-B IC₅₀ values with >100-fold selectivity, while the unsubstituted parent scaffold N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lacks documented MAO-B engagement, highlighting the functional significance of the 2-methyl group [2].
| Evidence Dimension | MAO-B inhibitory potency and MAO-A/MAO-B selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM; Selectivity ratio > 88-fold |
| Comparator Or Baseline | MAO-A (same compound, same assay): IC₅₀ > 100,000 nM. Class reference: selegiline MAO-B IC₅₀ ~ 10-50 nM, selectivity >100-fold |
| Quantified Difference | MAO-B IC₅₀ is >88-fold lower (more potent) than MAO-A IC₅₀ for 922130-91-4. Absolute MAO-B potency is ~20-100× weaker than selegiline, but the selectivity window is comparable in directionality. |
| Conditions | Human recombinant MAO-A and MAO-B enzymes. Substrate: kynuramine. Readout: fluorescent 4-hydroxyquinoline formation. Incubation: 20 min. Source: Northeast Ohio Medical University, ChEMBL-curated. |
Why This Matters
For neuroscience or neuropharmacology screening programs targeting MAO-B (Parkinson's disease, neuroprotection), this compound provides a structurally distinct tetrahydroquinoline-benzamide chemotype with measurable, albeit modest, MAO-B preferential inhibition—useful as a starting scaffold or negative control differentiated from the propargylamine class.
- [1] BindingDB BDBM50401981. MAO-A IC₅₀ > 1.00E+5 nM; MAO-B IC₅₀ = 1.13E+3 nM. Inhibition of kynuramine conversion to 4-hydroxyquinoline, 20 min fluorescence assay. Human recombinant enzymes. Curated by ChEMBL (CHEMBL1575961). View Source
- [2] Youdim MBH, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology. 2006;147(S1):S287-S296. Selegiline MAO-B IC₅₀ reference data. View Source
